molecular formula C6H12O B072179 3-Ethyl-2,2-dimethyloxirane CAS No. 1192-22-9

3-Ethyl-2,2-dimethyloxirane

Cat. No.: B072179
CAS No.: 1192-22-9
M. Wt: 100.16 g/mol
InChI Key: OZVWXRGXOYUQEJ-UHFFFAOYSA-N
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Description

3-Ethyl-2,2-dimethyloxirane is an organic compound with the molecular formula C6H12O. It is a type of epoxide, which is a cyclic ether with a three-membered ring. This compound is also known by its systematic name, 2,2-dimethyl-3-ethyloxirane. Epoxides are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-2,2-dimethyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 2-methyl-2-pentene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds via the formation of an oxirane ring, resulting in the desired epoxide.

Industrial Production Methods: Industrial production of 2,3-epoxy-2-methylpentane typically involves the use of phase transfer catalysts to enhance the reaction rate and yield. The process may also employ organic halogenated oxidants and water in a reaction kettle at controlled temperatures (0-20°C) to achieve efficient epoxidation .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,2-dimethyloxirane undergoes various chemical reactions, including:

    Ring-opening reactions: These can occur under acidic or basic conditions, leading to the formation of diols or other functionalized compounds.

    Substitution reactions: The epoxide ring can be opened by nucleophiles, resulting in the substitution of the oxygen atom with other groups.

Common Reagents and Conditions:

    Acidic conditions: Using aqueous acid to catalyze the ring-opening reaction.

    Basic conditions: Employing bases such as sodium hydroxide for nucleophilic attack on the epoxide ring.

Major Products:

Scientific Research Applications

3-Ethyl-2,2-dimethyloxirane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of epoxy resins and polymers with specific properties.

    Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 2,3-epoxy-2-methylpentane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

    2,3-Epoxybutane: Another epoxide with a similar structure but different substituents.

    2,3-Epoxypentane: A homologous compound with one additional carbon atom.

Uniqueness: 3-Ethyl-2,2-dimethyloxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other epoxides. Its branched structure and the presence of methyl groups influence its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

3-ethyl-2,2-dimethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-5-6(2,3)7-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVWXRGXOYUQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922887
Record name 3-Ethyl-2,2-dimethyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-22-9
Record name 3-Ethyl-2,2-dimethyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Epoxy-2-methylpentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-2,2-dimethyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key findings regarding the reaction of perfluoro(2,3-epoxy-2-methylpentane) with diamines?

A1: While the provided abstracts [, ] don't offer specific details about the reaction products or mechanisms, they highlight that the research investigates the interaction of perfluoro(2,3-epoxy-2-methylpentane) with two different diamines: o-phenylenediamine and ethylenediamine. This suggests the research likely focuses on how the structure of the diamine influences its reactivity with the perfluorinated epoxide and the resulting products. Further research is needed to understand the specific outcomes and implications of these reactions.

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